molecular formula C21H23ClF2N4O2S B2594353 N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216615-46-1

N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2594353
CAS No.: 1216615-46-1
M. Wt: 468.95
InChI Key: FFYDQQSGPGYFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride is a structurally complex molecule featuring a benzothiazole core, a piperazine linker, a phenoxyacetamide moiety, and a hydrochloride salt. The piperazine moiety contributes to solubility and basicity, while the phenoxyacetamide group introduces hydrogen-bonding capabilities. The hydrochloride salt further improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-[2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2S.ClH/c22-15-12-17(23)20-18(13-15)30-21(25-20)27-10-8-26(9-11-27)7-6-24-19(28)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYDQQSGPGYFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Piperazine Ring : Known for its psychoactive properties and its role in drug development.
  • Difluorobenzo[d]thiazole Moiety : Associated with various biological activities.
  • Phenoxyacetamide Group : Contributes to the compound's lipophilicity and receptor interaction potential.

The compound has been investigated for various biological activities:

Anticonvulsant Activity

A study on similar piperazine derivatives indicated significant anticonvulsant properties, particularly in models of epilepsy. The compounds demonstrated efficacy in maximal electroshock (MES) and pentylenetetrazole-induced seizures, suggesting potential therapeutic applications for epilepsy treatment .

Antibacterial Properties

Research has shown that related compounds possess strong antibacterial activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. This indicates a promising avenue for developing new antibiotics.

Anticancer Potential

Compounds with structural similarities have exhibited cytotoxic effects against various cancer cell lines, including prostate (DU145) and breast cancer (MCF-7). Mechanistic studies suggest that these compounds disrupt microtubule dynamics, a mechanism shared with established chemotherapeutics.

Case Study 1: Anticonvulsant Efficacy

In a study involving twenty-two new N-phenyl derivatives, several compounds showed promising results in animal models for epilepsy treatment. The most potent derivative demonstrated binding to neuronal voltage-sensitive sodium channels, highlighting its mechanism of action .

Case Study 2: Antibacterial Screening

A series of piperazine hybridized coumarin derivatives were tested against various bacterial strains, demonstrating significant effectiveness and low MIC values. These findings support the potential of these compounds in addressing antibiotic resistance.

Summary Table of Biological Activities

Biological ActivityModel UsedResults
AnticonvulsantMES & PTZ modelsSignificant efficacy observed
AntibacterialVarious strainsMIC as low as 2 μg/mL
AnticancerDU145 & MCF-7 cellsLow micromolar IC50 values

Mechanism of Action

The mechanism of action of N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: 1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, [7–9]) share the difluorophenyl group with the target compound but differ in their heterocyclic core (1,2,4-triazole vs. benzothiazole). The triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .

Heterocyclic Systems: Thiadiazole vs. Benzothiazole

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (, [4.1]) contains a 1,3,4-thiadiazole ring, which differs electronically and sterically from the benzothiazole in the target compound. Thiadiazoles often exhibit strong antimicrobial activity due to their sulfur and nitrogen content, whereas benzothiazoles are associated with antitumor and anti-inflammatory properties. The target’s fluorine substituents may enhance metabolic stability compared to the trichloroethyl group in [4.1], which could increase environmental persistence .

Phenoxyacetamide vs. Other Amide Derivatives

The phenoxyacetamide group in the target compound distinguishes it from analogs like diflufenican (), a pyridinecarboxamide herbicide. Diflufenican’s pyridine ring and trifluoromethyl group confer lipophilicity, aiding membrane penetration in plants. In contrast, the target’s phenoxyacetamide may balance hydrophilicity and lipophilicity, optimizing tissue distribution. Additionally, the piperazine linker in the target compound could enhance conformational flexibility compared to rigid aromatic cores in pesticide analogs .

Data Tables

Table 1: Structural and Spectral Comparison of Key Compounds

Compound Name Core Structure Key Functional Groups IR νC=O (cm⁻¹) IR νNH (cm⁻¹) Tautomerism Observed?
Target Compound Benzothiazole 4,6-Difluoro, Piperazine, Acetamide ~1660–1680* ~3150–3300* No
1,2,4-Triazole [7–9] () 1,2,4-Triazole Difluorophenyl, Sulfonyl N/A 3278–3414 Yes (thione form)
Thiadiazole [4.1] () 1,3,4-Thiadiazole Trichloroethyl, Acetamide 1670 3310 No
Diflufenican () Pyridine Trifluoromethyl, Carboxamide ~1650* N/A No

*Predicted based on structural analogs.

Biological Activity

N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a difluorobenzo[d]thiazole moiety with a piperazine and a phenoxyacetamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H22F2N4O2SC_{21}H_{22}F_{2}N_{4}O_{2}S, with a molecular weight of approximately 432.5 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound may exhibit anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound have demonstrated significant antioxidant activity. For example, studies on related phenolic compounds showed effective scavenging of free radicals, suggesting that this compound may also possess similar capabilities.

Anti-inflammatory Effects

In vitro studies have shown that related thiazole derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes. The structural components of this compound suggest it could similarly inhibit these pathways, potentially leading to reduced inflammation in various models.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Compounds structurally related to this compound have shown potent inhibition against tyrosinase, indicating its potential use in cosmetic formulations aimed at hyperpigmentation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Synthesis and Evaluation : A study evaluated the synthesis of thiazole derivatives and their biological activities. The derivatives exhibited significant anti-inflammatory effects in animal models, supporting the hypothesis that similar compounds could be effective in treating inflammatory conditions .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to COX enzymes. These studies suggest that the compound can effectively bind to the active site of COX, providing insights into its mechanism of action .
  • In Vivo Analgesic Activity : Another study focused on evaluating the analgesic properties of thiazole derivatives in animal models. Results indicated that these compounds significantly reduced pain responses compared to controls, suggesting potential therapeutic applications for pain management .

Data Tables

Property Value
Molecular FormulaC21H22F2N4O2S
Molecular Weight432.5 g/mol
Potential ActivitiesAnti-inflammatory, Antioxidant
Target EnzymesCOX (Cyclooxygenase), Tyrosinase
Study Findings
Synthesis and EvaluationSignificant anti-inflammatory effects observed
Docking StudiesEffective binding to COX active site predicted
In Vivo Analgesic ActivityReduced pain responses in animal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions. For example, coupling the benzo[d]thiazole core with a piperazine-ethylphenoxyacetamide backbone under controlled conditions. Key steps include:

  • Thiazole-piperazine coupling : Use of ethanol or concentrated sulfuric acid as solvents ( ).
  • Acid-mediated cyclization : Optimal reaction times (24 hours at 293–298 K) to minimize side products ( ).
  • Purification : Column chromatography or recrystallization (e.g., using acetic acid) to isolate the hydrochloride salt ( ).
    • Data : Reported yields range from 76% to 97% depending on solvent choice and reaction termination timing ( ).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Confirm proton environments (e.g., δ = 1.91 ppm for CH3 groups, δ = 7.52–7.94 ppm for aromatic protons) ( ).
  • IR Spectroscopy : Identify functional groups (e.g., νmax = 1670 cm⁻¹ for amide C=O stretching) ( ).
  • Mass Spectrometry : Verify molecular weight via [M+H]+ peaks (e.g., m/z = 384 for intermediate analogs) ( ).
    • Validation : Cross-check experimental data with computational simulations (e.g., DFT calculations for NMR shifts) ( ).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use software like AutoDock to predict binding poses with target proteins (e.g., kinases or receptors) ( ).
  • QSAR Analysis : Corrogate substituent effects (e.g., fluorobenzothiazole vs. non-fluorinated analogs) on activity ( ).
    • Case Study : Derivatives with trifluoromethyl groups showed increased lipophilicity and metabolic stability in related compounds ().

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Meta-Analysis : Compare IC50 values from independent studies to identify outliers (e.g., variations due to impurity levels >5%) ( ).
    • Example : Inconsistent antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility ( ).

Q. How can X-ray crystallography address challenges in characterizing intermediates?

  • Methodology :

  • Co-Crystal Formation : Co-crystallize unstable intermediates (e.g., thioacetamide analogs) with stabilizing agents ( ).
  • Diffraction Analysis : Resolve bond angles and confirm regiochemistry (e.g., piperazine ring conformation) ( ).
    • Data : Co-crystals of intermediates (4.1 and 4.1a) provided unambiguous structural assignments ( ).

Methodological Challenges and Solutions

Q. How to mitigate isomer formation during synthesis?

  • Approach :

  • Temperature Control : Maintain reactions below 298 K to prevent thermal rearrangements.
  • Chiral Resolving Agents : Use L-tartaric acid derivatives to separate enantiomers ( ).
    • Case : Heating duration adjustments reduced undesired thiadiazole byproducts in related syntheses ( ).

Q. What in vitro assays are optimal for evaluating target selectivity?

  • Protocol :

  • Kinase Profiling : Screen against a panel of 50+ kinases to identify off-target effects ( ).
  • Cellular Uptake Studies : Use fluorescently tagged analogs to track subcellular localization ( ).
    • Validation : Compare results with known inhibitors (e.g., staurosporine for kinase assays) ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.